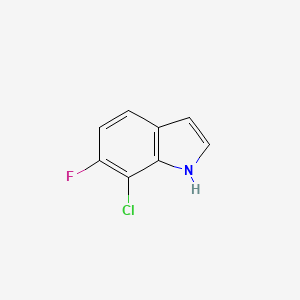

7-chloro-6-fluoro-1H-indole

Übersicht

Beschreibung

7-Chloro-6-fluoro-1H-indole is a heterocyclic aromatic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The addition of chlorine and fluorine atoms to the indole ring enhances its chemical properties, making it a compound of interest in scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-fluoro-1H-indole can be achieved through various methods, including:

Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Bartoli Indole Synthesis: This method involves the reaction of nitroarenes with vinyl Grignard reagents.

Larock Indole Synthesis: This method uses palladium-catalyzed annulation of o-iodoanilines with alkynes.

Industrial Production Methods: Industrial production often involves optimizing these synthetic routes to achieve higher yields and purity. Catalysts and reaction conditions are fine-tuned to scale up the production process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Chloro-6-fluoro-1H-indole undergoes various chemical reactions, including:

Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Nucleophilic Substitution: The presence of chlorine and fluorine atoms makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are employed.

Major Products: The reactions yield various substituted indole derivatives, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

7-Chloro-6-fluoro-1H-indole has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-chloro-6-fluoro-1H-indole involves its interaction with various molecular targets:

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

7-Chloro-6-fluoro-1H-indole is a member of the indole family, characterized by the presence of chlorine and fluorine substituents. This compound has garnered significant interest in the scientific community due to its diverse biological activities, including potential applications in medicinal chemistry. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₅ClFN

- Molecular Weight : Approximately 169.58 g/mol

- Structure : The compound features a bicyclic structure with a benzene and pyrrole ring fused together, influenced by the halogen substitutions at positions 6 and 7.

Synthesis

The synthesis of this compound typically involves:

- Leimgruber–Batcho Indole Synthesis : A well-established method for constructing indole rings.

- Industrial Methods : Large-scale synthesis may utilize automated reactors to enhance yield and purity through optimized reaction conditions.

Biological Activities

This compound has been studied for various biological activities:

Antiviral Activity

Research indicates that compounds within the indole family exhibit antiviral properties. The presence of halogen atoms may enhance their interaction with viral proteins, potentially inhibiting viral replication.

Anticancer Properties

Studies have shown that this compound can induce apoptosis in cancer cells. The compound's mechanism involves:

- Interaction with Cell Signaling Pathways : It may modulate pathways related to cell survival and proliferation.

- Inhibition of Tumor Growth : In vitro studies demonstrated significant reductions in tumor cell viability.

Antimicrobial Effects

The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its unique structure allows it to interact effectively with bacterial cell membranes.

The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival.

- Receptor Interaction : Its halogen substituents enhance binding affinity to various receptors, influencing downstream signaling pathways.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antiviral Activity Study | Showed significant inhibition of viral replication at low micromolar concentrations. |

| Anticancer Research | Induced apoptosis in various cancer cell lines; IC50 values ranged from 5 to 15 µM depending on the cell type. |

| Antimicrobial Testing | Exhibited MIC values as low as 0.08 µM against certain bacterial strains, indicating potent antimicrobial properties. |

Specific Case Studies

- Anticancer Mechanism Exploration

- Antimicrobial Efficacy

- Docking Studies

Eigenschaften

IUPAC Name |

7-chloro-6-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWMTPOETWQYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.